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molecular formula C11H12BrN5 B3246333 7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine CAS No. 177843-99-1

7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine

Cat. No. B3246333
M. Wt: 294.15 g/mol
InChI Key: XTZZNTGAKAHBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316637B1

Procedure details

A solution of 3-methyl-4-bromo-5-aminobenzimidazole (0.31 g, 1.4 mmol) and ISA (0.6 g, 4.5 mmol) in 10 ml of isobutanol was stirred at reflux for 12 h. Oily residue obtained was subjected to column chromatography (NH3 sat'd 20% isopropanol/EtOAc) to yield 0.39 g (1.3 mmol, 93%) of the desired product. The product obtained was converted to the fumarate salt and recrystallized from MeOH to afford 0.50 g (68%) of the product as a white solid: mp 209-210° C.; Anal. Calc. for C11H12N5Br.2.0C4H4O4. requires C, 43.36; H, 3.83; N, 13.31. Found: C, 43.66; H, 3.84; N, 13.10.
Name
3-methyl-4-bromo-5-aminobenzimidazole
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[C:7]([Br:12])=[C:8]([NH2:11])[CH:9]=[CH:10][C:5]=2[N:4]=[CH:3]1.[NH3:13]>C(O)C(C)C>[CH3:1][N:2]1[C:6]2[C:7]([Br:12])=[C:8]([NH:11][C:1]3[NH:13][CH2:5][CH2:6][N:2]=3)[CH:9]=[CH:10][C:5]=2[N:4]=[CH:3]1

Inputs

Step One
Name
3-methyl-4-bromo-5-aminobenzimidazole
Quantity
0.31 g
Type
reactant
Smiles
CN1C=NC2=C1C(=C(C=C2)N)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Oily residue obtained

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C(=C(C=C2)NC=2NCCN2)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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